![molecular formula C15H11N3O3 B2941633 4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid CAS No. 438574-92-6](/img/structure/B2941633.png)
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibition
This compound has been synthesized and investigated for its α-glucosidase inhibition activity . α-Glucosidase inhibitors are used to treat diabetes mellitus by controlling blood sugar levels. They inhibit α-glucosidase, an enzyme responsible for the conversion of starch and disaccharides to glucose .
Antitumor Activity
Some 4-oxo-1,2,3-triazino derivatives, which include the structure of the compound , have been synthesized and studied for their antitumor activity . This suggests that “4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid” could potentially be used in cancer research and treatment .
Drug Development
The compound’s structure and properties could make it a candidate for drug development. For instance, it could be used to synthesize new molecules with potential therapeutic effects .
Biochemical Research
Given its potential α-glucosidase inhibition activity, this compound could be used in biochemical research to study the mechanisms of enzyme inhibition and the metabolic processes related to glucose production .
Pharmaceutical Chemistry
The compound could be used in pharmaceutical chemistry for the synthesis of new drugs, especially those targeting diabetes and cancer .
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a starting point for the design and synthesis of new therapeutic agents, given its potential biological activities .
Propiedades
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHYIAMTRPTKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.